6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
Description
6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a benzothiazole derivative featuring a methoxy group at the 6-position of the benzothiazole core and a piperazine moiety substituted with a thiophen-2-ylsulfonyl group. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including receptor modulation, enzyme inhibition, and anticancer properties. Its structural uniqueness lies in the combination of the electron-donating methoxy group and the electron-withdrawing sulfonyl group, which may influence its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
6-methoxy-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c1-22-12-4-5-13-14(11-12)24-16(17-13)18-6-8-19(9-7-18)25(20,21)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFVRXEFQUOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Attachment of the piperazine ring: The piperazine ring can be attached through a reaction with piperazine and a suitable coupling reagent.
Introduction of the thiophen-2-ylsulfonyl group: This group can be introduced through a sulfonylation reaction using thiophen-2-ylsulfonyl chloride and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale reactions may use continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like thionyl chloride, phosphorus oxychloride, and various bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Benzothiazole-Piperazine Derivatives
- Compound 30: N-(4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)-1H-indole-2-carboxamide Structural Differences: Replaces the benzothiazole core with an indole-carboxamide group while retaining the thiophen-2-ylsulfonyl-piperazine moiety.
- Compound 8 : 2-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole
Methoxy-Substituted Benzothiazoles
- 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS 101078-51-7)
- 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole Structural Differences: Introduces chloro and methyl substituents on the benzothiazole ring. Activity: Not explicitly reported, but the chloro group may enhance lipophilicity and target binding compared to the methoxy variant .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Dopamine D4 Receptor (D4R) Ligands :
- Serotonin Receptor Modulation :
Enzyme Inhibition
- Phosphorylase Inhibition: Chlorinated benzothiazoles like 5-chloro-2-(4-chlorophenyl)benzo[d]thiazole (IC50: 23.40 ± 0.68 μM) demonstrate stronger enzyme inhibition than non-halogenated analogs. The methoxy group in the target compound may reduce inhibitory potency compared to chloro substituents .
Biological Activity
6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and a thiophenesulfonyl group enhances its biological profile. The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Antimicrobial Activity
Research has shown that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antimicrobial properties. A study on structurally diverse benzo[d]thiazol-2-carboxamides demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μM . The specific compound under discussion may share similar mechanisms due to its structural components.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been indicated through studies on related piperazine derivatives. These compounds have demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators in vitro, suggesting that this compound could similarly modulate inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the thiophenesulfonyl group is believed to enhance solubility and bioavailability, while the piperazine ring may contribute to receptor binding affinity. A detailed analysis of various derivatives has shown that modifications in these groups can lead to significant changes in biological activity.
Data Table: Structure-Activity Relationships
Case Study 1: Antimycobacterial Activity
In vitro testing of benzo[d]thiazol derivatives revealed that several compounds exhibited strong anti-mycobacterial activity with low cytotoxicity against RAW 264.7 cells, suggesting a favorable therapeutic window for developing new anti-tubercular agents .
Case Study 2: Combination Therapy in Cancer Treatment
A combination study involving pyrazole derivatives with doxorubicin highlighted the potential for synergistic effects in treating resistant breast cancer subtypes. The findings emphasized the importance of structural modifications in enhancing therapeutic outcomes .
Q & A
Basic: What synthetic strategies are reported for benzothiazole-piperazine hybrids, and how can they be adapted for this compound?
The synthesis of benzothiazole-piperazine hybrids typically involves nucleophilic substitution or coupling reactions. For example:
- Core assembly : The benzothiazole moiety is often pre-functionalized at the 2-position with a leaving group (e.g., chloride), which reacts with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Sulfonylation : The piperazine nitrogen can be sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base .
- Adaptation : For the target compound, sequential steps would involve (i) introducing methoxy at position 6 of benzothiazole, (ii) coupling with piperazine, and (iii) sulfonylation with thiophene-2-sulfonyl chloride. Yield optimization may require microwave-assisted synthesis (e.g., 45 min at 130°C in ethanol) .
Basic: How is structural characterization of such compounds validated, and what analytical techniques are critical?
Key techniques include:
- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For instance, the methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm), while piperazine protons split into distinct multiplet patterns .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]+). Discrepancies >5 ppm require re-evaluation of purity .
- Melting point : Consistency with literature (e.g., analogs with similar substituents melt at 150–200°C) .
Intermediate: What in vitro biological screening models are relevant for this compound?
- Antiproliferative assays : Use MTT reduction in cancer cell lines (e.g., SK-N-SH neuroblastoma) to assess cytotoxicity. Note that EC₅₀ values <10 μM suggest high potency .
- Receptor binding : Screen against sigma-2 (TMEM97) and serotonin/dopamine receptors via competitive radioligand assays. Piperazine derivatives often show Ki values <20 nM for sigma-2 .
- Metabolic activity : Monitor glycolytic flux (e.g., lactate production) to distinguish cytotoxic vs. metabolic stimulatory effects .
Advanced: How do structural modifications (e.g., sulfonyl group, methoxy position) impact biological activity?
- Thiophene sulfonyl group : Enhances sigma-2 receptor affinity due to hydrophobic interactions. Replacement with phenyl sulfonyl reduces selectivity (Ki increases from 0.56 nM to >17 nM) .
- Methoxy position : Moving methoxy from position 6 to 5 on benzothiazole can reduce antiproliferative activity by 50%, as seen in analogs .
- Piperazine length : Extending the alkyl chain between benzothiazole and piperazine (e.g., butyl vs. propyl) improves blood-brain barrier penetration but may lower aqueous solubility .
Advanced: How can contradictory data on cytotoxicity vs. metabolic stimulation be resolved?
Contradictions arise from assay conditions and structural nuances:
- Dose dependency : Low concentrations (1–10 μM) may stimulate glycolysis (via sigma-2), while higher doses (>20 μM) induce apoptosis .
- Irreversible binding : Isothiocyanate-substituted analogs (e.g., 6-isothiocyanate derivatives) show persistent cytotoxicity due to covalent sigma-2 binding, unlike reversible ligands .
- Cell line variability : Test multiple lines (e.g., SK-N-SH vs. MCF-7) to identify tissue-specific effects .
Advanced: What computational methods support SAR studies for this compound?
- Molecular docking : Use crystal structures of sigma-2 (PDB: 6VGY) to predict binding poses. The thiophene sulfonyl group occupies a hydrophobic pocket near Leu176 and Val189 .
- QM/MM simulations : Assess electronic effects of methoxy substitution on benzothiazole aromaticity and H-bonding capacity .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and CNS permeability, critical for optimizing pharmacokinetics .
Expert-Level: What strategies address low yields in piperazine sulfonylation steps?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Solvent optimization : Replace DCM with acetonitrile for better solubility of sulfonyl chlorides .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water to isolate pure product .
Expert-Level: How are regioselectivity challenges managed during benzothiazole functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
